Cas no 941955-35-7 (methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate)

Methyl 4-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamido}benzoate is a synthetic organic compound featuring a benzoate ester core linked to a piperidine derivative via an acetamido bridge. The presence of the 4-methylbenzenesulfonyl (tosyl) group enhances its stability and modulates reactivity, making it a valuable intermediate in pharmaceutical and fine chemical synthesis. Its structural complexity allows for versatile functionalization, particularly in the development of bioactive molecules. The ester moiety offers synthetic flexibility for further derivatization, while the tosyl-protected piperidine ring contributes to controlled reactivity in nucleophilic substitution or coupling reactions. This compound is particularly useful in medicinal chemistry research for constructing pharmacophores with potential biological activity.
methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate structure
941955-35-7 structure
Product Name:methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate
CAS No:941955-35-7
MF:C22H26N2O5S
MW:430.517244815826
CID:6305597
PubChem ID:16836947
Update Time:2025-06-13

methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate
    • F2267-0208
    • methyl 4-[[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetyl]amino]benzoate
    • AKOS024633964
    • 941955-35-7
    • methyl 4-(2-(1-tosylpiperidin-2-yl)acetamido)benzoate
    • methyl 4-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamido}benzoate
    • Inchi: 1S/C22H26N2O5S/c1-16-6-12-20(13-7-16)30(27,28)24-14-4-3-5-19(24)15-21(25)23-18-10-8-17(9-11-18)22(26)29-2/h6-13,19H,3-5,14-15H2,1-2H3,(H,23,25)
    • InChI Key: QEYQFYRMRJYHMZ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(N1CCCCC1CC(NC1C=CC(C(=O)OC)=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 430.15624311g/mol
  • Monoisotopic Mass: 430.15624311g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 101Ų

methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate Pricemore >>

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Additional information on methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate

Methyl 4-{2-1-(4-Methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate (CAS No. 941955-35-7): An Overview

Methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate (CAS No. 941955-35-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is characterized by its unique structural features and potential biological activities. The molecule consists of a benzene ring substituted with a methyl group and a piperidine ring, which is further functionalized with an acetamido group and a benzenesulfonyl moiety. These structural elements contribute to its diverse pharmacological properties, making it a subject of interest for various therapeutic applications.

The benzene ring in methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate provides a rigid planar structure that can interact with biological targets through π-stacking and hydrophobic interactions. The methyl group substitution on the benzene ring can influence the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. The piperidine ring, a common motif in many bioactive molecules, offers conformational flexibility and can form hydrogen bonds with target proteins. The acetamido group and the benzenesulfonyl moiety further enhance the compound's reactivity and binding affinity to specific receptors.

Recent studies have explored the potential of methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease (AD). Research has shown that this compound can modulate the activity of certain enzymes involved in the pathogenesis of AD, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, the compound may help to increase acetylcholine levels in the brain, thereby improving cognitive function and slowing disease progression.

In addition to its potential in neurodegenerative diseases, methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate has also been investigated for its anti-inflammatory properties. Inflammation is a key factor in many chronic diseases, including cardiovascular disorders and autoimmune conditions. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby reducing inflammation and associated tissue damage.

The pharmacokinetic properties of methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate have also been extensively studied. Its lipophilic nature allows for good absorption through biological membranes, while the presence of polar functional groups ensures sufficient solubility in aqueous environments. This balance between lipophilicity and solubility is essential for achieving optimal bioavailability and therapeutic efficacy. Furthermore, the compound has shown good stability under physiological conditions, which is crucial for maintaining its activity during systemic circulation.

Clinical trials are currently underway to evaluate the safety and efficacy of methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate in human subjects. Preliminary results have been promising, with no significant adverse effects reported at therapeutic doses. However, further research is needed to fully understand the long-term safety profile and potential side effects of this compound.

In conclusion, methyl 4-{2-1-(4-methylbenzenesulfonyl)piperidin-2-ylacetamido}benzoate (CAS No. 941955-35-7) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for drug development in areas such as neurodegenerative diseases and inflammation. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility, paving the way for future advancements in medicinal chemistry and pharmaceutical science.

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